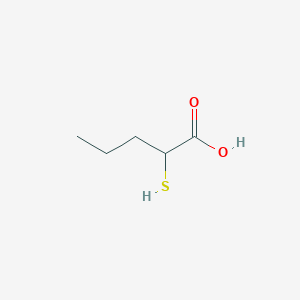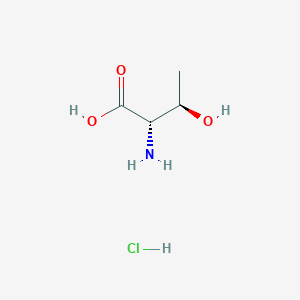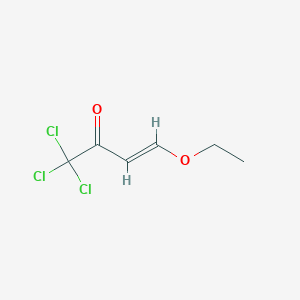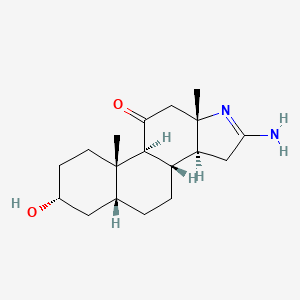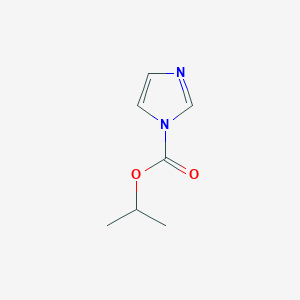
Isopropyl 1H-imidazole-1-carboxylate
Vue d'ensemble
Description
Isopropyl 1H-imidazole-1-carboxylate is a chemical compound with the CAS number 82998-18-3 . It is used as a reagent for the amidation and esterification of carboxylic acids chemoselectively .
Synthesis Analysis
Isopropyl 1H-imidazole-1-carboxylate is prepared by the reaction of isopropyl alcohol and 1,1’-carbonyldiimidazole . The steps are as follows: To a solution of CDI (2 g, 12.33 mmol), in DCM (25 mL) was added isopropyl alcohol (0.95 mL, 12.33 mmol) at 0 0C .Molecular Structure Analysis
The empirical formula of Isopropyl 1H-imidazole-1-carboxylate is C7H10N2O2 . Its molecular weight is 154.17 . The SMILES string is CC©OC(=O)n1ccnc1 .Chemical Reactions Analysis
Isopropyl 1H-imidazole-1-carboxylate has been used in the surface functionalization of titanium dioxide nanoparticles . The functionalization improves the dispersibility of titanium dioxide in polymeric matrices such as polylactic acid .Physical And Chemical Properties Analysis
Isopropyl 1H-imidazole-1-carboxylate is a liquid with a refractive index of 1.467 and a density of 1.098 g/mL at 25 °C . It should be stored at 2-8°C .Applications De Recherche Scientifique
Surface Modification of Titanium Dioxide
Isopropyl 1H-imidazole-1-carboxylate has been used in the surface functionalization of titanium dioxide nanoparticles. This modification improves the dispersibility of titanium dioxide in polymeric matrices such as polylactic acid . The functionalization also enhances the thermal stability of the organosilicon coating up to 300 °C .
Filler in Polylactic Acid Composites
The compound has been used as a filler in polylactic acid composites. The surface modification of titanium dioxide nanoparticles with Isopropyl 1H-imidazole-1-carboxylate improves the crystallization capacity of these composites .
Inhibition of Photodegradation
Isopropyl 1H-imidazole-1-carboxylate inhibits the photodegradation of polylactic acid composites. This makes it useful in applications where the material is exposed to light .
Therapeutic Potential
Derivatives of 1, 3-diazole, which include Isopropyl 1H-imidazole-1-carboxylate, show a broad range of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Chemoselective Esterification
Isopropyl 1H-imidazole-1-carboxylate can be used in the chemoselective esterification of carboxylic acids .
Amidation of Carboxylic Acids
The compound can also be used in the amidation of carboxylic acids, which is a key process in the synthesis of many pharmaceuticals .
Mécanisme D'action
The use of isopropyl-imidazole 1H-1-carboxylate in the surface functionalization of titanium dioxide nanoparticles improves the dispersibility of titanium dioxide in polymeric matrices such as polylactic acid . This is achieved by reducing agglomeration when the isopropyl-imidazole 1H-1-carboxylate is bound to the organosilicon coating .
Safety and Hazards
Orientations Futures
Isopropyl 1H-imidazole-1-carboxylate has been used in the surface functionalization of titanium dioxide nanoparticles, which has shown promise in improving the dispersibility of titanium dioxide in polymeric matrices . This suggests potential applications in the development of new materials. Additionally, imidazole-containing compounds have been recognized for their broad range of chemical and biological properties, suggesting potential for further exploration in drug discovery .
Propriétés
IUPAC Name |
propan-2-yl imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(2)11-7(10)9-4-3-8-5-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAILNBAKJABHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82998-18-3 | |
| Record name | 82998-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


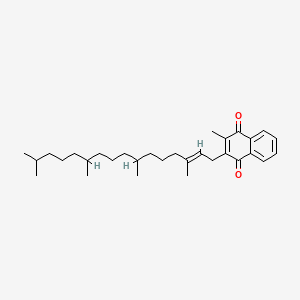

![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/no-structure.png)
